molecular formula C18H14Cl2N2O3S B5187167 N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide

N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide

Cat. No. B5187167
M. Wt: 409.3 g/mol
InChI Key: FPLXORSXLSHSMV-UHFFFAOYSA-N
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Description

N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide, also known as AD 198, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide 198 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound 198 has been shown to bind to and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound 198 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound 198 has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide 198 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. It is also relatively stable and can be stored for extended periods of time. However, this compound 198 can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide 198. One area of focus is the development of new synthetic analogs with improved anti-cancer activity and reduced toxicity. Another area of focus is the investigation of this compound 198's potential as a sensitizer for radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound 198 and its potential for the treatment of other diseases beyond cancer.
Conclusion
This compound, or this compound 198, is a synthetic compound that has shown promise as an anti-cancer agent. Its synthesis has been optimized for large-scale production, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the potential of this compound 198 for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide 198 involves several steps, including the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with 3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxylic acid to form this compound 198. The synthesis of this compound 198 has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide 198 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound 198 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 198 has been studied for its potential to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-3,6-dichloro-7-methoxy-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-25-15-12(19)8-7-11-14(20)17(26-16(11)15)18(24)21-9-13(23)22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLXORSXLSHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1SC(=C2Cl)C(=O)NCC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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